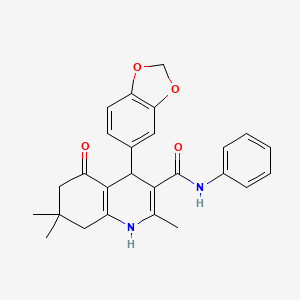
4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that features a unique combination of structural elements. The compound includes a benzodioxole ring, a quinoline core, and a carboxamide group, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
The synthesis of 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multiple steps. One common synthetic route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide, followed by reduction with lithium tetrahydroaluminate to obtain the intermediate product. This intermediate is then reacted with aryloxymethyloxiranes to produce the final compound .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under specific conditions, leading to the formation of quinones.
Reduction: The carbonyl group in the quinoline core can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reagents used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for synthesizing other complex molecules.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as COX1 and COX2, which are involved in inflammatory processes . The compound’s benzodioxole ring can interact with cellular proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other benzodioxole derivatives and quinoline-based molecules. For example:
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one: Known for its stimulant properties.
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-2-(piperidin-1-yl)acetamide: Studied for its antioxidant activity.
Compared to these compounds, 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide stands out due to its unique combination of structural elements, which may confer distinct biological and chemical properties.
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-N-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c1-15-22(25(30)28-17-7-5-4-6-8-17)23(16-9-10-20-21(11-16)32-14-31-20)24-18(27-15)12-26(2,3)13-19(24)29/h4-11,23,27H,12-14H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMBWUGMVVKTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B4906354.png)
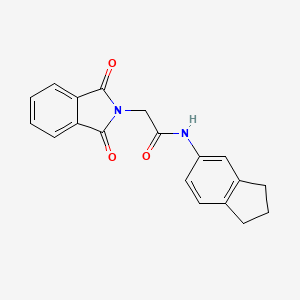
![4-[(E)-(3,4-dichlorophenyl)diazenyl]-1-(4-ethylphenyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B4906371.png)
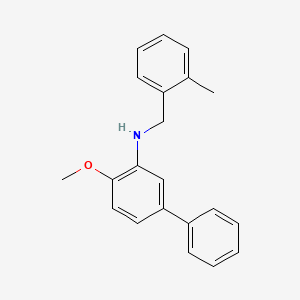
![4-[6-amino-3-(1,3-benzodioxol-5-yl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl 2-furoate](/img/structure/B4906402.png)
![3-[(4-methoxyphenyl)sulfamoyl]-4-methyl-N-(4-nitrophenyl)benzamide](/img/structure/B4906407.png)
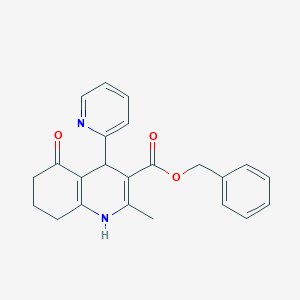
![3-{[5-(3-fluorobenzyl)-1,2,4-oxadiazol-3-yl]methyl}pyridine trifluoroacetate](/img/structure/B4906417.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B4906420.png)
![(2Z)-2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B4906428.png)
![N-(2-methoxyphenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4906433.png)
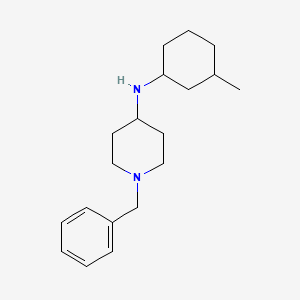
![3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]-N-[3-(3-pyridinyl)propyl]propanamide](/img/structure/B4906446.png)
![8-(1-benzofuran-2-ylmethyl)-3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4906449.png)
